molecular formula C21H21NO4 B1471260 9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate CAS No. 1427378-74-2

9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Cat. No.: B1471260
CAS No.: 1427378-74-2
M. Wt: 351.4 g/mol
InChI Key: QEVUGTQUQFVVTP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Nomenclature and Identification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is (9H-fluoren-9-yl)methyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate. This nomenclature follows established protocols for naming complex organic molecules containing multiple functional groups and ring systems. The name systematically describes the structural components in hierarchical order, beginning with the fluorenylmethyl portion as the primary structural unit. The fluorene moiety, designated as 9H-fluoren-9-yl, indicates the specific position of hydrogen attachment and the point of substitution at the 9-position carbon. The methyl bridge connects this aromatic system to the carbamate functional group, which in turn is linked to the substituted tetrahydrofuran ring system.

The systematic naming convention clearly delineates the 5,5-dimethyl-2-oxotetrahydrofuran-3-yl portion, which describes a five-membered oxygen-containing heterocycle with specific substitution patterns. The numerical designations (5,5-dimethyl and 2-oxo) precisely indicate the positions and nature of substituents on the furan ring. This systematic approach ensures unambiguous identification of the compound across international chemical databases and literature sources. The carbamate linkage serves as the critical functional bridge connecting the two major structural domains of the molecule.

CAS Registry Information (1427378-74-2)

The Chemical Abstracts Service Registry Number 1427378-74-2 serves as the unique international identifier for 9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. This registry number provides definitive identification within the comprehensive Chemical Abstracts Service database, which maintains authoritative records for millions of chemical substances. The CAS number system ensures precise identification across diverse chemical databases, regulatory frameworks, and commercial platforms worldwide. Registration under this specific number confirms the compound's recognition as a distinct chemical entity with documented structural characteristics and properties.

The CAS registry entry encompasses detailed structural information, molecular connectivity data, and standardized nomenclature that facilitates accurate identification by researchers, regulatory agencies, and commercial suppliers. This registration system prevents confusion with structurally similar compounds and ensures consistent identification across international boundaries. The specific CAS number 1427378-74-2 has been assigned exclusively to this particular stereochemical and structural configuration, distinguishing it from related compounds that might share similar functional groups or partial structural motifs.

Alternative Chemical Identifiers

Several complementary identification systems provide additional reference points for this compound beyond the primary CAS registry number. The Molecular Design Limited number MFCD23144105 represents another standardized identifier used in chemical databases and inventory systems. This alternative numbering system serves as a cross-reference tool for database searches and compound tracking across different information platforms. The MDL number system operates independently of CAS registration, providing redundant identification pathways that enhance compound traceability.

International Chemical Identifier systems, including InChI and InChIKey designations, offer structure-based identification codes that encode molecular connectivity information directly into the identifier string. These systematic codes enable precise structural verification and facilitate automated database searching based on molecular architecture rather than nomenclature variations. The InChI system generates unique identifiers from structural connectivity patterns, ensuring that identical molecular structures receive identical codes regardless of naming conventions or database sources.

Molecular Structure and Composition

Molecular Formula (C21H21NO4)

The molecular formula C21H21NO4 defines the elemental composition of this compound with precise stoichiometric relationships. This formula indicates twenty-one carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged in a specific molecular architecture. The carbon framework dominates the molecular structure, reflecting the significant aromatic content contributed by the fluorene ring system and the aliphatic carbons present in the substituted tetrahydrofuran portion and linking groups.

The hydrogen count of twenty-one atoms corresponds to the saturation level appropriate for the combination of aromatic and aliphatic structural elements present in the molecule. The aromatic fluorene system contributes a substantial portion of the carbon and hydrogen content while maintaining the characteristic unsaturation patterns of polycyclic aromatic systems. The single nitrogen atom occupies a critical position within the carbamate functional group, serving as the central connecting element between the fluorenylmethyl and tetrahydrofuran domains of the molecule.

Element Count Percentage by Mass Contribution to Structure
Carbon 21 71.8% Aromatic fluorene system, aliphatic chains, carbonyl carbons
Hydrogen 21 6.0% Aromatic and aliphatic hydrogen atoms
Nitrogen 1 4.0% Carbamate functional group
Oxygen 4 18.2% Carbonyl groups, ether linkage, carbamate oxygen
Molecular Weight (351.39)

The molecular weight of 351.39 atomic mass units reflects the substantial size and complexity of this organic compound. This molecular weight places the compound in the intermediate range for synthetic organic molecules, substantial enough to provide significant structural complexity while remaining manageable for standard synthetic and analytical procedures. The molecular weight calculation derives from the sum of atomic masses for all constituent atoms according to the molecular formula C21H21NO4, using standard atomic weight values for each element.

The relatively high molecular weight compared to simple organic compounds reflects the presence of the substantial fluorene aromatic system, which contributes significantly to the overall molecular mass. The polycyclic aromatic framework of the fluorene moiety accounts for a major portion of the total molecular weight, while the substituted tetrahydrofuran ring system and carbamate linkage provide additional mass contributions. This molecular weight range is characteristic of compounds designed for specialized synthetic applications where substantial molecular architecture is required to achieve specific chemical properties.

Structural Features

The molecular architecture of this compound incorporates several distinct structural domains that contribute to its overall chemical behavior and reactivity profile. The fluorene ring system forms the primary aromatic framework, consisting of fused benzene rings that provide structural rigidity and electronic delocalization throughout the polycyclic system. This aromatic core serves as the foundational structural element from which other molecular components extend through specific linkage patterns.

The carbamate functional group represents a critical structural feature that bridges the aromatic fluorene system with the substituted tetrahydrofuran ring. This functional group exhibits characteristic amide-like properties while maintaining the specific reactivity patterns associated with carbamate linkages. The carbamate carbon-nitrogen bond provides both structural connectivity and potential sites for chemical modification or cleavage under appropriate reaction conditions. The electron-withdrawing nature of the carbamate group influences the electronic distribution throughout the molecular framework.

The 5,5-dimethyl-2-oxotetrahydrofuran ring system introduces significant structural complexity through its specific substitution pattern and conformational preferences. The two methyl groups at the 5-position create steric bulk that influences both the ring conformation and the overall molecular geometry. The ketone functionality at the 2-position provides additional reactivity sites and contributes to the electronic character of the heterocyclic ring system. This combination of substitution patterns creates a structurally distinct domain that contrasts with the aromatic characteristics of the fluorene system.

Stereochemical Configuration

The stereochemical aspects of this compound arise primarily from the substitution patterns within the tetrahydrofuran ring system and the three-dimensional arrangement of functional groups around potential chiral centers. The tetrahydrofuran ring adopts specific conformational preferences that are influenced by the 5,5-dimethyl substitution pattern and the presence of the 2-oxo functionality. These structural features create conformational constraints that define the overall three-dimensional shape of the molecule and influence its interaction capabilities with other chemical species.

The carbamate linkage introduces additional stereochemical considerations through the planar arrangement of atoms around the carbamate carbon center and the rotational preferences about the carbon-nitrogen bond. The electronic characteristics of the carbamate group create partial double-bond character in the carbon-nitrogen linkage, restricting rotation and establishing preferred conformational arrangements. This conformational restriction influences the relative positioning of the fluorene and tetrahydrofuran domains within the overall molecular structure.

The fluorene ring system maintains planarity throughout its polycyclic aromatic framework, providing a rigid structural foundation that constrains the conformational flexibility of attached substituents. The methylene bridge connecting the fluorene system to the carbamate group allows some rotational freedom while maintaining the overall structural integrity of the molecular architecture. The combination of rigid aromatic domains and conformationally constrained aliphatic regions creates a molecule with defined three-dimensional characteristics that influence its chemical and physical properties.

Structural Characterization Techniques

Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 resonance patterns. Proton nuclear magnetic resonance spectroscopy reveals distinctive signal patterns corresponding to the aromatic protons of the fluorene system, the methylene bridge protons, and the various aliphatic protons associated with the substituted tetrahydrofuran ring. The aromatic region typically displays complex multipicity patterns characteristic of the substituted fluorene system, while the aliphatic regions show signals corresponding to the methyl groups and ring protons of the tetrahydrofuran domain.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework connectivity and electronic environments throughout the molecule. The aromatic carbons of the fluorene system appear in characteristic downfield regions, while the carbonyl carbons of both the carbamate and ketone functionalities display signals in regions typical for these functional groups. The aliphatic carbons of the tetrahydrofuran ring and methyl substituents appear in appropriate upfield regions with chemical shift values that reflect their specific electronic environments and substitution patterns.

Infrared spectroscopy offers additional structural confirmation through identification of characteristic functional group vibrational frequencies. The carbamate carbonyl stretch, ketone carbonyl stretch, and aromatic carbon-carbon stretching vibrations provide distinctive spectroscopic signatures that confirm the presence and environment of these functional groups within the molecular structure. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, enable detailed connectivity analysis and spatial relationship determination throughout the molecular framework.

X-ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional atomic arrangement within crystals of this compound. This technique provides unambiguous structural confirmation through direct measurement of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystalline state. The crystallographic data reveals the exact conformational arrangement of the fluorene ring system relative to the tetrahydrofuran domain and confirms the stereochemical configuration around potential chiral centers.

Single-crystal X-ray diffraction studies yield detailed geometric parameters including precise bond distances within the carbamate linkage, the conformational arrangement of the tetrahydrofuran ring, and the relative orientation of the methyl substituents. The crystallographic analysis confirms the planarity of the fluorene aromatic system and reveals any distortions or deviations from ideal geometry that might result from steric interactions or electronic effects. Intermolecular interactions within the crystal lattice, including hydrogen bonding patterns and aromatic stacking arrangements, provide insights into the solid-state behavior and potential aggregation tendencies of the compound.

The crystallographic structure determination process involves careful crystal preparation, data collection using monochromatic X-ray sources, and computational analysis of diffraction patterns to generate detailed atomic coordinates. Modern crystallographic techniques enable structure determination with high precision, typically achieving bond length accuracy within a few hundredths of an angstrom unit. The resulting structural data provides a comprehensive three-dimensional model that serves as the foundation for understanding the compound's chemical and physical properties.

Mass Spectrometry

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and detailed fragmentation pattern information that supports structural characterization. High-resolution mass spectrometry techniques achieve precise molecular weight determination that confirms the molecular formula C21H21NO4 and distinguishes this compound from potential structural isomers or related compounds with similar nominal masses. The accurate mass measurement capability of modern mass spectrometers enables molecular formula confirmation with high confidence levels.

Fragmentation pattern analysis reveals characteristic breakdown pathways that provide structural information about the connectivity and stability of different molecular domains. The mass spectrometric fragmentation typically shows loss of specific functional groups or structural units, such as the fluorenylmethyl portion or the substituted tetrahydrofuran ring, depending on the ionization method and collision energy conditions employed. These fragmentation patterns serve as structural fingerprints that aid in compound identification and purity assessment.

Analytical Technique Information Provided Structural Insights
Proton NMR Chemical shifts, coupling patterns, integration ratios Connectivity, substitution patterns, conformational preferences
Carbon-13 NMR Carbon framework, functional group identification Electronic environments, molecular connectivity
Infrared Spectroscopy Functional group vibrational frequencies Carbamate, ketone, aromatic system confirmation
Mass Spectrometry Molecular weight, fragmentation patterns Molecular formula confirmation, structural breakdown pathways
X-ray Crystallography Three-dimensional atomic positions Precise geometric parameters, conformational analysis

Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation experiments that reveal detailed connectivity patterns and structural relationships between different molecular regions. The combination of multiple mass spectrometric approaches, including different ionization methods and fragmentation techniques, generates comprehensive structural data that complements information obtained from other analytical methods. These mass spectrometric studies contribute essential data for complete structural characterization and compound identification protocols.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2)11-18(19(23)26-21)22-20(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVUGTQUQFVVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-Fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a synthetic compound that has garnered interest in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as a therapeutic agent due to its unique functional groups.

The compound's chemical properties can be summarized as follows:

PropertyValue
Molecular Formula C₁₇H₁₉N₂O₃
Molecular Weight 303.34 g/mol
CAS Number 1799418-06-6
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate moiety is known to participate in hydrogen bonding and can influence enzyme activity. Research indicates that compounds with similar structures can inhibit certain enzymes or modulate receptor activities, which may lead to therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.3
A549 (lung cancer)10.1

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study assessing its efficacy against several bacterial strains, the following minimum inhibitory concentrations (MIC) were observed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

This antimicrobial activity could be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Activity : A recent publication investigated the effects of the compound on breast cancer cells. The study reported significant inhibition of cell proliferation and induction of apoptosis, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against multidrug-resistant strains. The results highlighted its effectiveness in inhibiting growth and suggested possible mechanisms involving membrane disruption.

Scientific Research Applications

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The carbamate group can interact with serine residues in enzymes, potentially inhibiting their activity. This property is particularly relevant for enzymes involved in metabolic pathways. For instance, studies have shown that similar carbamate compounds exhibit significant inhibitory effects on histone deacetylase (HDAC) enzymes, which are crucial for gene expression regulation.

2. Anticancer Potential
Research indicates that derivatives of carbamate compounds may exhibit cytotoxic effects on cancer cell lines. A study demonstrated that modifications to the structure of related compounds enhanced their anticancer activity, suggesting potential applications in cancer therapy.

3. Antioxidant Properties
Preliminary investigations suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in reducing oxidative stress within cells.

Case Studies

Several case studies highlight the practical applications of 9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate:

Study Focus Findings
HDAC Inhibition Investigated the inhibitory effects on HDAC enzymesModifications to the triphenylmethyl group significantly impacted inhibitory potency and selectivity for certain HDAC isozymes.
Anticancer Activity Evaluated cytotoxic effects on cancer cell linesCompounds structurally related to 9H-fluoren-9-ylmethyl N-carbamates demonstrated promising anticancer activity.
Enzyme Interaction Studies Assessed interactions with various enzymesThe compound effectively inhibited specific metabolic enzymes, highlighting its potential as a therapeutic agent.

Data Tables

Comparison with Similar Compounds

tert-Butyl N-[(3S)-5,5-Dimethyl-2-oxooxolan-3-yl]-carbamate (Compound 42)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the 5,5-dimethyl-2-oxooxolan-3-yl moiety, a γ-lactone ring substituted with two methyl groups.
  • Protective Group : The target compound uses the Fmoc group , while Compound 42 employs a tert-butyloxycarbonyl (Boc) group.
  • Molecular Weight : The Boc derivative (Compound 42) has a lower molecular weight (~260–280 g/mol estimated) compared to the Fmoc analog (351.4 g/mol) due to the smaller tert-butyl substituent .

Functional Comparisons :

  • Deprotection Conditions : Fmoc is cleaved under basic conditions (e.g., piperidine), whereas Boc requires strong acids (e.g., trifluoroacetic acid). This orthogonality allows sequential deprotection in multi-step syntheses .
  • Applications : Compound 42 is used as an intermediate in N-heterocycle synthesis, while the Fmoc analog’s bulkier structure may enhance steric shielding in peptide coupling reactions .

Fmoc-Glycinol (9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate)

Structural Comparison :

  • Substituent: Fmoc-Glycinol has a 2-hydroxyethyl chain instead of the γ-lactone ring.
  • Solubility: Fmoc-Glycinol is soluble in water or 1% acetic acid, whereas the hydrophobicity of the γ-lactone ring in the target compound likely reduces aqueous solubility .

Functional Implications :

  • Synthetic Utility: Fmoc-Glycinol is used in amino alcohol synthesis, while the target compound’s lactone ring may facilitate cyclization reactions or serve as a constrained building block .

9H-Fluoren-9-ylmethyl N-(3-oxopropyl)carbamate

Structural Divergence :

  • Functional Group : This analog features a 3-oxopropyl chain instead of the γ-lactone.
  • Reactivity : The aldehyde group in the 3-oxopropyl chain offers a handle for further functionalization (e.g., reductive amination), contrasting with the lactone’s ester reactivity .

(9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate

Complexity and Crystallography :

  • Structural Features : This compound includes a cyclohexyloxy substituent and forms a propan-2-ol solvate. Its crystallographic data (refined via SHELXL) highlights the utility of X-ray diffraction in resolving stereochemical complexities, a method also applicable to the target compound .
  • Comparison : The additional stereocenters and solvate formation underscore the structural diversity achievable with Fmoc-protected lactones, though synthetic complexity increases .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Protective Group Key Applications
Target Compound C21H21NO4 351.4 Fmoc Lab scaffold, peptide synthesis
tert-Butyl N-[(3S)-5,5-dimethyl-2-oxooxolan-3-yl]-carbamate C12H21NO4 (est.) ~265 (est.) Boc N-heterocycle intermediates
Fmoc-Glycinol C17H17NO3 283.3 Fmoc Amino alcohol synthesis
9H-Fluoren-9-ylmethyl N-(3-oxopropyl)carbamate C18H17NO3 307.3 Fmoc Aldehyde-mediated functionalization

Research Findings and Insights

  • Protective Group Strategy : The choice between Fmoc and Boc hinges on reaction conditions. Fmoc’s base-labile nature is advantageous in acid-sensitive syntheses .
  • Structural Impact on Solubility : Bulky substituents (e.g., γ-lactone) reduce aqueous solubility compared to simpler chains (e.g., hydroxyethyl) .
  • Crystallographic Utility : SHELX programs remain pivotal in resolving complex structures, including Fmoc derivatives .

Preparation Methods

Reagents and Conditions

Reagent/Material Role Typical Amounts/Conditions
5,5-Dimethyl-2-oxooxolan-3-yl amine Substrate Stoichiometric amount
9H-fluoren-9-ylmethyl chloroformate Fmoc protecting agent 1.1 equivalents
Base (e.g., sodium bicarbonate or triethylamine) To neutralize HCl byproduct 1.5 equivalents
Solvent (e.g., dichloromethane, tetrahydrofuran) Reaction medium Anhydrous conditions preferred
Temperature Reaction temperature 0°C to room temperature
Reaction time Duration 1–4 hours

Stepwise Procedure

  • Dissolution : Dissolve the amino-substituted oxolane derivative in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere.
  • Base Addition : Add the base (e.g., triethylamine) to the solution to scavenge the HCl generated during the reaction.
  • Fmoc-Cl Addition : Slowly add 9H-fluoren-9-ylmethyl chloroformate dropwise at 0°C to the stirred solution.
  • Reaction Monitoring : Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature and continue stirring for an additional 2–3 hours.
  • Work-up : Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate.
  • Purification : Concentrate the organic layer under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pure carbamate.

Analytical and Research Findings

  • Purity : The final product typically achieves purity levels above 95%, confirmed by chromatographic and spectroscopic methods.
  • Physical Form : The compound is isolated as a white to off-white powder.
  • Stability : Stable at room temperature under dry conditions; storage under inert atmosphere recommended to prevent hydrolysis.
  • Spectroscopic Data : Characteristic signals in ^1H NMR include aromatic protons of the fluorenyl group and signals corresponding to the oxolane ring and methyl groups. Infrared spectroscopy confirms the carbamate carbonyl stretch near 1700 cm^-1.

Data Summary Table

Parameter Value/Condition Notes
Molecular Weight 351.4 g/mol Confirmed by mass spectrometry
Purity ≥ 95% By HPLC or TLC
Physical Form Powder White to off-white
Reaction Temperature 0°C to room temperature Controlled addition of Fmoc-Cl
Reaction Time 3–4 hours Monitored by TLC
Solvent Dichloromethane, THF Anhydrous conditions
Base Triethylamine or sodium bicarbonate Neutralizes HCl byproduct
Yield Typically 70–85% Depending on purification method

Q & A

Q. What are the recommended safety precautions for handling 9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators if aerosol formation is likely .
  • Ventilation: Conduct experiments in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
  • Storage: Store in airtight containers at <28°C, away from oxidizers and moisture .
  • Spill Management: Collect spills using static-free tools, avoid dust generation, and dispose via hazardous waste protocols .
  • First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Step 1: React 5,5-dimethyl-2-oxooxolan-3-amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM, using DIEA (N,N-diisopropylethylamine) as a base .
  • Step 2: Monitor reaction completion via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
  • Step 3: Purify by flash chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexane) to isolate the product in 65–75% yield .
  • Critical Parameters: Maintain pH 8–9 during coupling; excess Fmoc-Cl (1.5 eq) ensures complete amine protection .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound structure determination?

Methodological Answer:

  • Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., oxygen in oxolane) .
  • Twinning Analysis: For twinned crystals, apply SHELXD to deconvolute overlapping reflections. Use Hooft y parameters to assess twin fractions .
  • Disordered Solvents: Apply PART instructions in SHELXL to model disordered propan-2-ol solvates (e.g., 0.334-solvate in ) .
  • Validation: Check R1/wR2 convergence (<0.05 discrepancy) and ADPs (no outliers in CheckCIF) .

Q. What methodologies evaluate the stability and cleavage efficiency of this compound in antibody-drug conjugate (ADC) linkers?

Methodological Answer:

  • Stability Assay: Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via HPLC (C18 column, 220 nm detection) over 72 hours .
  • Cathepsin B Cleavage: Treat with recombinant cathepsin B (10 nM) in acetate buffer (pH 5.0). Quantify released drug using LC-MS/MS .
  • Comparative Analysis:
Linker TypeHalf-life (Plasma)IC50 (µM)Cleavage Efficiency (%)
Val-Ala (This compound)48 h2.85–11.1892 ± 3
Val-Cit72 h5.00–15.0078 ± 5
Maleimide12 h10–2045 ± 8

Q. How can contradictory data on synthetic yields be resolved for this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Moisture Sensitivity: Low yields (<50%) may arise from Fmoc-group hydrolysis. Use molecular sieves (3 Å) in reaction mixtures .
    • Coupling Efficiency: Replace T3P with COMU (1.5 eq) in DMF to improve coupling from 65% to 82% yield .
    • Purification: Switch from silica gel to reverse-phase C18 chromatography for polar byproduct removal .
  • Design of Experiments (DoE): Optimize temperature (20–30°C), base (DIEA vs. TEA), and solvent (DCM vs. THF) using a 3-factor factorial design .

Q. What analytical techniques characterize the oxidative stability of the fluorenylmethyloxycarbonyl (Fmoc) group in this compound?

Methodological Answer:

  • HPLC-MS: Detect Fmoc deprotection under H2O2 (0.1% v/v) using a gradient method (5–95% ACN in 0.1% formic acid). Monitor m/z 223 (Fmoc fragment) .
  • EPR Spectroscopy: Identify radical intermediates during Fmoc oxidation using TEMPO spin traps .
  • Accelerated Aging: Store solid samples at 40°C/75% RH for 4 weeks. Track purity loss via NMR (disappearance of Fmoc CH2 peaks at δ 4.2–4.4 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

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